molecular formula C10H6ClFN2OS B5088676 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide

2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B5088676
M. Wt: 256.68 g/mol
InChI Key: MPVCVECXKZMHNK-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2OS/c11-8-5-6(12)1-2-7(8)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVCVECXKZMHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the coupling of the thiazole ring with the substituted benzoyl chloride to form the desired benzamide compound. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

    Coupling Reactions: The amide bond can be involved in coupling reactions with other functional groups, allowing for the synthesis of more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide: Unique due to its specific substitution pattern and potential biological activities.

    This compound: Similar in structure but may have different substituents on the benzamide core or thiazole ring, leading to variations in biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of chloro, fluoro, and thiazole substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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